Nidifidienol

Description

Nidifidienol is a secondary metabolite isolated from the Hawaiian marine alga Laurencia nidifica, specifically from its second pink variety, which also produces nidifidiene, nidificene, and nidifocene . This compound belongs to a class of terpenoid or nonterpenoid metabolites, characterized by their complex cyclic structures and ecological roles in chemical defense or signaling. Research on Laurencia species has historically focused on their diverse bioactive compounds, with this compound representing a lesser-studied member of this chemical family .

Properties

CAS No. |

55890-19-2 |

|---|---|

Molecular Formula |

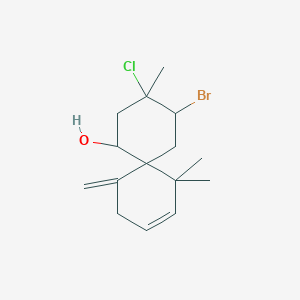

C15H22BrClO |

Molecular Weight |

333.69 g/mol |

IUPAC Name |

8-bromo-9-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undec-3-en-11-ol |

InChI |

InChI=1S/C15H22BrClO/c1-10-6-5-7-13(2,3)15(10)8-11(16)14(4,17)9-12(15)18/h5,7,11-12,18H,1,6,8-9H2,2-4H3 |

InChI Key |

QSMNBYDYMWRZTN-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C=CCC(=C)C12CC(C(CC2O)(C)Cl)Br)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Nidifidiene

- Structural Similarities: Both this compound and nidifidiene are C15 compounds derived from the same algal variety.

- Key Differences: this compound likely contains a hydroxyl group, whereas nidifidiene features a double bond (alkene) as its defining functional group.

- In contrast, nidifidiene’s nonpolar structure could facilitate membrane penetration or volatile signaling .

Laurinterol

- Structural Similarities: Laurinterol, a sesquiterpene alcohol from the first pink variety of L. nidifica, shares a hydroxyl group with this compound.

- Key Differences: Laurinterol’s bicyclic structure and additional methyl groups distinguish it from this compound, which may have a monocyclic or simpler arrangement.

- However, structural variations may lead to differences in target specificity or potency .

Data Table: Comparative Analysis

| Compound | Molecular Formula* | Functional Group(s) | Source Variety | Hypothesized Bioactivity |

|---|---|---|---|---|

| This compound | C15H24O | Hydroxyl | L. nidifica (Pink II) | Antimicrobial, antifouling |

| Nidifidiene | C15H22 | Alkene | L. nidifica (Pink II) | Chemical defense, signaling |

| Laurinterol | C15H26O | Hydroxyl, bicyclic | L. nidifica (Pink I) | Antimicrobial, cytotoxic |

*Molecular formulas inferred from nomenclature and terpenoid biosynthesis pathways .

Research Findings and Implications

Ecological Roles: Compounds like this compound and laurinterol may act as chemical defenses in Laurencia algae, deterring predation or microbial colonization. The hydroxyl group in both compounds could enhance binding to cellular targets in pathogens .

Structural-Activity Relationships: The absence of a double bond in this compound compared to nidifidiene may reduce reactivity but improve stability in marine environments.

Knowledge Gaps: Limited studies exist on this compound’s specific bioactivities. In contrast, laurinterol’s antimicrobial effects are well-documented, suggesting a need for comparative pharmacological studies .

Notes on Evidence and Limitations

The primary source () provides foundational taxonomic and structural data but lacks quantitative bioactivity metrics. Further comparisons would require access to full spectral data (e.g., NMR, MS) and assays evaluating cytotoxicity, antimicrobial efficacy, or ecological impacts.

Q & A

Q. How should long-term stability studies of this compound formulations be structured?

- Methodological Answer :

- Use ICH Q1A guidelines: test 3 batches under controlled (25°C/60% RH) and accelerated (40°C/75% RH) conditions for 12–24 months. Analyze physicochemical properties (e.g., crystallinity by XRD) and biological activity retention. Include failure mode analysis (e.g., Arrhenius plots for temperature-sensitive degradation) .

Data Analysis and Reporting Guidelines

-

Table 2 : Statistical Methods for Common Scenarios

Scenario Method Software Dose-response Nonlinear regression (e.g., Hill equation) GraphPad Prism High-throughput screening Z-factor analysis Python (SciPy) Multi-omics integration PCA/PLS-DA R (mixOmics) -

Key Considerations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.